molecular formula C10H14N4O3S B2820806 7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 633318-70-4

7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2820806
CAS No.: 633318-70-4
M. Wt: 270.31
InChI Key: UQZASYIPPQAPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methyl group, and a methylthio group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the methoxyethyl group, methyl group, and methylthio group onto the purine ring. Common reagents used in these reactions include alkyl halides, thiols, and base catalysts. The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

Uniqueness

7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-13-7-6(8(15)12-9(13)16)14(4-5-17-2)10(11-7)18-3/h4-5H2,1-3H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZASYIPPQAPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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